molecular formula C16H14F3N5O B14068897 (2R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

(2R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B14068897
M. Wt: 349.31 g/mol
InChI Key: BCEHBSKCWLPMDN-YRQZNCJOSA-N
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Description

(2R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol, commonly known as voriconazole, is a second-generation triazole antifungal agent. Its IUPAC name reflects a stereospecific configuration (2R,3S), critical for its biological activity. The compound features:

  • A 2,4-difluorophenyl group enhancing lipophilicity and target binding.
  • A 5-fluoropyrimidin-4-yl moiety contributing to enzyme inhibition.
  • A 1,2,4-triazole ring essential for cytochrome P450 (CYP51) inhibition in fungal cells.

Voriconazole is clinically used against Aspergillus, Candida, and other invasive fungi. It exhibits >90% oral bioavailability but suffers from nonlinear pharmacokinetics due to saturation of metabolic pathways and poor aqueous solubility (<0.1 mg/mL), necessitating formulation improvements like cocrystallization with fumaric acid .

Properties

Molecular Formula

C16H14F3N5O

Molecular Weight

349.31 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10?,16-/m1/s1

InChI Key

BCEHBSKCWLPMDN-YRQZNCJOSA-N

Isomeric SMILES

CC(C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

Biological Activity

(2R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol, commonly known as Voriconazole, is a synthetic antifungal agent belonging to the class of triazoles. This compound is particularly notable for its effectiveness against a variety of fungal pathogens, including species responsible for invasive infections. The following sections will explore its biological activity, including mechanisms of action, efficacy against specific fungal strains, structure-activity relationships (SAR), and relevant case studies.

Voriconazole acts by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a crucial component in the ergosterol biosynthesis pathway in fungi. By blocking this enzyme, Voriconazole disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals but with improved efficacy and spectrum of activity against resistant strains.

Efficacy Against Fungal Pathogens

Voriconazole has demonstrated significant efficacy against a range of fungal pathogens. Key findings include:

  • Aspergillus species : Voriconazole exhibits potent activity against various Aspergillus species, including A. fumigatus and A. flavus. In clinical studies, it has shown superior outcomes compared to traditional treatments such as amphotericin B.
  • Candida species : The compound is effective against Candida albicans and non-albicans species like C. glabrata and C. krusei. Voriconazole's minimal inhibitory concentrations (MICs) indicate its strong antifungal properties.

Table 1: Efficacy Summary

Fungal PathogenMIC (μg/mL)Clinical Outcome
Aspergillus fumigatus0.25 - 1Excellent
Candida albicans0.5 - 2Good
Candida glabrata1 - 4Moderate
Cryptococcus neoformans0.125 - 0.5Excellent

Structure-Activity Relationship (SAR)

The biological activity of Voriconazole can be attributed to its unique structural features:

  • The triazole ring is essential for antifungal activity, providing a point of interaction with the CYP51 enzyme.
  • The difluorophenyl group enhances lipophilicity and facilitates membrane penetration.
  • The fluoropyrimidine moiety contributes to the compound's overall stability and bioavailability.

Research indicates that modifications to these structural components can significantly affect the drug's potency and spectrum of activity. For instance, increasing fluorination on the phenyl ring has been linked to enhanced antifungal properties but may also lead to increased toxicity.

Case Studies and Clinical Applications

Voriconazole has been extensively studied in clinical settings:

  • Invasive Aspergillosis : A multicenter trial demonstrated that Voriconazole significantly improved survival rates in patients with invasive aspergillosis compared to conventional therapies.
  • Candidemia : In another study involving critically ill patients with candidemia, Voriconazole was associated with higher rates of clinical success and lower rates of adverse effects compared to fluconazole.
  • Prophylactic Use : Voriconazole has also been evaluated for prophylactic use in immunocompromised patients, showing reduced incidence rates of invasive fungal infections.

Comparison with Similar Compounds

Structural Analogs with Modified Aromatic Substituents

Compound 4 and Compound 5 () share structural similarities with voriconazole but differ in substituents:

  • Compound 4 : 4-chlorophenyl and thiazole ring.
  • Compound 5 : 4-fluorophenyl and thiazole ring.
Compound Structural Differences Key Properties References
Voriconazole 5-Fluoropyrimidinyl, (2R,3S) configuration High bioavailability, poor solubility
Compound 4 4-Chlorophenyl, thiazole ring High synthesis yield, isostructural
Compound 5 4-Fluorophenyl, thiazole ring Similar crystallinity to Compound 4

However, pharmacological data for these analogs are unavailable .

Stereoisomers: Impact of Chirality

The (2S,3R)-rel-isomer () represents a stereochemical variant of voriconazole. Stereoisomers often differ in target binding and metabolism:

Compound Stereochemistry Key Properties References
Voriconazole (2R,3S) Clinically active form
(2S,3R)-rel-form (2S,3R) Presumed reduced efficacy, no clinical data

The chiral inversion likely alters interactions with fungal CYP51, though specific activity data for this isomer remain uncharacterized.

Triazole Derivatives with Varied Substituents

T3D4492 () and 1325212-58-5 () highlight structural diversity in triazole antifungals:

Compound Structural Differences Hypothesized Properties References
T3D4492 4-Chlorophenyl, cyclopropyl group Broader antifungal spectrum
1325212-58-5 Piperidin-4-yl, 2-fluorophenyl Enhanced solubility or target affinity
  • T3D4492 : The cyclopropyl group may improve metabolic stability.
  • 1325212-58-5 : The piperidin-4-yl substituent could enhance solubility or binding kinetics, though experimental data are lacking.

Pharmacological and Physicochemical Properties

Pharmacokinetics

  • Voriconazole: Nonlinear pharmacokinetics with dose-dependent AUC increases. Pediatric patients exhibit linear kinetics .
  • Analogs: No pharmacokinetic data available for comparison.

Solubility and Formulation

  • Voriconazole : Cocrystals with fumaric acid improve aqueous solubility and stability .
  • Analogs: No formulation data reported.

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